molecular formula C17H15ClN4O3S B2372302 3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097863-81-3

3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No. B2372302
CAS RN: 2097863-81-3
M. Wt: 390.84
InChI Key: FVEHPFYLRMITBY-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with a chloro group, a methoxy group, and a sulfonamide group. The sulfonamide group is further substituted with a pyrazine ring, which is itself substituted with a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfonamide group could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the benzene ring. The pyrazine and pyridine rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. This compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Antibacterial Activity

Docking simulations have revealed that certain derivatives of this compound exhibit promising interactions with oxidoreductase enzymes, suggesting potential antibacterial activity . Further experimental studies are warranted to validate this application.

Anti-Depressant Molecules

In the context of anti-depressant drug discovery, the synthesis of chiral alcohols (e.g., (2 R,3 S)-21 and (2 S,3 R)-22) using asymmetric transfer hydrogenation (ATH) with a ruthenium catalyst has been explored. This compound could be a precursor in such synthetic pathways .

Antimicrobial Potential

Among its derivatives, compounds 1a and 1b have demonstrated good antimicrobial potential . Investigating their mechanism of action and specificity against specific pathogens could be valuable.

Protodeboronation in Organic Synthesis

Pinacol boronic esters, including this compound, serve as building blocks in organic synthesis. While functionalizing deboronation methods are well-established, protodeboronation (removing the boron group) remains an area of interest. This compound could find applications in this context .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

3-chloro-4-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-25-16-3-2-13(10-14(16)18)26(23,24)22-11-15-17(21-9-8-20-15)12-4-6-19-7-5-12/h2-10,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEHPFYLRMITBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

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